5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride
Description
5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride is a partially hydrogenated quinoline derivative featuring a fused bicyclic structure with an amino substituent at the 5-position and a ketone group at the 2-position.
This compound is synthesized via ammonia-mediated ring transformations of 5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-diones, as demonstrated in reactions involving hydrazine hydrate or ammonia to yield hexahydroquinoline derivatives .
Properties
IUPAC Name |
5-amino-5,6,7,8-tetrahydro-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c10-7-2-1-3-8-6(7)4-5-9(12)11-8;/h4-5,7H,1-3,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZFDYCTIDCWMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NC(=O)C=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39226-87-4 | |
| Record name | 5-amino-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the condensation of an aldehyde with a β-ketoester and an amine in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitroso, nitro, alcohol, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carbonyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 5-amino-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride and related heterocycles:
Structural and Functional Analysis
- Hexahydroquinoline vs. Isoquinoline Derivatives: The hexahydroquinoline scaffold in the target compound reduces aromaticity compared to fully aromatic isoquinolines (e.g., Hydrastinine HCl and Isoquinolin-5-amine HCl).
- Substituent Effects: The 5-amino group in the target compound enhances basicity and nucleophilicity compared to the 5-hydroxy group in Hydrastinine HCl, influencing solubility and reactivity in synthetic pathways . The 2-ketone moiety is shared with 6-hydroxy-3,4-dihydroquinolin-2-one, but the latter’s dihydro scaffold and hydroxy group limit its utility in reactions requiring amine-directed functionalization .
- Salt Forms: The hydrochloride salt improves aqueous solubility, a feature shared with Hydrastinine HCl and Isoquinolin-5-amine HCl, making these compounds more suitable for pharmaceutical formulations .
Biological Activity
5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride (CAS No. 39226-87-4) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic uses.
- Molecular Formula : CHClNO
- Molecular Weight : 200.67 g/mol
- CAS Number : 39226-87-4
Research indicates that this compound exhibits several mechanisms of action:
- Antiviral Activity : Preliminary studies suggest that the compound may inhibit viral replication. Its structural analogs have been shown to affect the DNA replication process of viruses such as human adenovirus (HAdV) .
- Cytotoxicity : The compound has been evaluated for cytotoxic effects in various cell lines. Studies indicate that it has a favorable selectivity index, suggesting limited toxicity to healthy cells while effectively targeting diseased cells .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease processes.
Efficacy Studies
A series of studies have assessed the biological activity of this compound:
The above table summarizes findings from various studies demonstrating the compound's antiviral and cytotoxic properties.
Case Study 1: Antiviral Activity Against HAdV
In a study focused on human adenovirus infections, derivatives of 5-amino-1,2,5,6,7,8-hexahydroquinolin-2-one were tested for their ability to inhibit viral replication. Compound 15 , a derivative of this class, exhibited an IC value of 0.27 μM with a significantly lower cytotoxicity (CC = 156.8 μM), indicating its potential as a therapeutic agent for adenoviral infections in immunocompromised patients .
Case Study 2: Cytotoxicity in Cancer Research
Another study investigated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that while the compound effectively inhibited cancer cell growth at certain concentrations, it maintained low toxicity towards normal cells—demonstrating its potential utility in cancer therapy .
Q & A
Basic Research Questions
Q. How to optimize the synthesis of 5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride for high yield and purity?
- Methodological Answer : Utilize reductive amination or hydroxylamine-mediated protocols. For example, describes a procedure using hydroxylammonium chloride and sodium acetate in water-ethanol (1:1) under reflux for 4 hours, achieving 82% yield. Purification via recrystallization (ethanol) ensures >95% purity. Key factors include stoichiometric control of HCl for salt formation and inert atmosphere conditions to prevent oxidation .
Q. What spectroscopic techniques are critical for structural confirmation, and how are they applied?
- Methodological Answer :
- NMR : Use H-NMR (300–500 MHz) to identify proton environments (e.g., δ 1.59–2.54 ppm for aliphatic protons in the hexahydroquinoline ring) and C-NMR to confirm carbonyl (C=O) and aromatic carbons (e.g., δ 162–163 ppm for quinolinone carbonyl) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z 241 [M] for the free base). High-resolution MS (HRMS) resolves isotopic patterns for elemental composition validation .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at room temperature in airtight, light-resistant containers. Avoid exposure to moisture and high temperatures (>40°C), as decomposition products (e.g., HCl gas) may form under extreme conditions. Stability assessments via accelerated aging studies (40°C/75% RH for 6 months) are advised for long-term storage protocols .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data caused by tautomerism or solvate formation?
- Methodological Answer :
- Variable Solvent NMR : Compare DMSO-d6 vs. CDCl3 spectra to identify solvent-induced shifts (e.g., δ 10.9 ppm for hydroxyl protons in DMSO-d6 vs. absence in CDCl3 due to hydrogen bonding differences) .
- XRPD Analysis : Characterize polymorphs by X-ray powder diffraction (XRPD) peaks (e.g., 2θ = 3.68°, 7.07°, 10.47° for crystalline hydrochloride salts) to distinguish between solvates and anhydrous forms .
Q. What in vitro models are suitable for evaluating biological activity, and how to interpret dose-response discrepancies?
- Methodological Answer :
- NIH3T3 Cell Proliferation Assay : Use MTT assays with gradient concentrations (1–100 µM) to assess cytotoxicity. For example, reports IC values derived from 72-hour exposure and formazan quantification. Normalize data to vehicle controls and validate via triplicate experiments.
- Contradiction Analysis : Discrepancies in dose-response may arise from compound aggregation or serum protein binding. Use dynamic light scattering (DLS) or ultrafiltration to assess free compound concentration .
Q. How to design experiments for identifying hazardous decomposition products under stress conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (80°C), UV light (254 nm), and acidic/alkaline hydrolysis (0.1M HCl/NaOH). Analyze via LC-MS to detect degradation products (e.g., quinoline derivatives or HCl off-gassing). Safety protocols for respiratory protection are critical due to potential HCl release .
Q. What strategies validate polymorphic forms and their impact on dissolution kinetics?
- Methodological Answer :
- DSC/TGA : Differential scanning calorimetry (DSC) identifies melting endotherms (e.g., mp 164–166°C for hydrochloride salts), while thermogravimetric analysis (TGA) quantifies water/solvent loss.
- Dissolution Testing : Use USP Apparatus II (paddle method) at 37°C in simulated gastric fluid (pH 1.2). Compare dissolution profiles of polymorphs (Form A vs. Form B) to correlate crystallinity with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
